molecular formula C17H20N4O2 B252249 N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide

N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide

Cat. No. B252249
M. Wt: 312.37 g/mol
InChI Key: CNFPLVOLGFENCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various disease conditions.

Mechanism of Action

N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues. Adenosine A1 receptors are known to play a crucial role in regulating cardiovascular function, neuronal activity, and inflammation. By blocking the activation of these receptors, N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide can modulate these physiological processes.
Biochemical and Physiological Effects
N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide has been shown to have various biochemical and physiological effects in different experimental models. In cardiovascular studies, N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide has been shown to reduce myocardial infarct size and improve cardiac function following ischemia-reperfusion injury. In neuroprotection studies, N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide has been shown to prevent neuronal death and improve cognitive function in animal models of stroke and Alzheimer's disease. In cancer studies, N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide has been shown to inhibit the growth and metastasis of various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for precise modulation of this receptor's activity. It is also a potent antagonist, which allows for the use of lower concentrations of the compound. However, N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for further research on N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide. One area of interest is the potential therapeutic applications of N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide in various disease conditions, such as cardiovascular diseases, neurological disorders, and cancer. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists based on the structure of N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide in vivo.

Synthesis Methods

The synthesis of N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide involves the reaction of 2-chloropyrazine with N-(3-aminopropyl)-3,4-dimethylbenzamide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 3,4-dimethylbenzoyl chloride to form the final product, N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)pyrazine-2-carboxamide has been used extensively in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and cancer.

properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

N-[3-[(3,4-dimethylbenzoyl)amino]propyl]pyrazine-2-carboxamide

InChI

InChI=1S/C17H20N4O2/c1-12-4-5-14(10-13(12)2)16(22)20-6-3-7-21-17(23)15-11-18-8-9-19-15/h4-5,8-11H,3,6-7H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

CNFPLVOLGFENCZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCCCNC(=O)C2=NC=CN=C2)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCNC(=O)C2=NC=CN=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.